1-(1-Ethyl-propyl)-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In general, an imidazole is a type of organic compound with a five-membered ring structure, which consists of two nitrogen atoms and three carbon atoms. The nitro group (-NO2) and the ethyl-propyl group attached to the imidazole ring could potentially give this compound unique properties, but without specific information, it’s difficult to say what those might be .
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, starting with the formation of the imidazole ring, followed by the addition of the nitro and ethyl-propyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. For “1-(1-Ethyl-propyl)-4-nitro-1H-imidazole”, this would involve an imidazole ring with a nitro group and an ethyl-propyl group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on its exact structure and the conditions under which it’s stored or used. The presence of the nitro group could make it reactive, as nitro groups are often involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its boiling point, melting point, density, solubility, and reactivity. These properties would depend on the exact structure of "this compound" .Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
865774-08-9 |
---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4-nitro-1-pentan-3-ylimidazole |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(4-2)10-5-8(9-6-10)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
FKRMSNIFNHQQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(N=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.